5-cyano-1H-indole-2-carboxylic Acid

Overview

Description

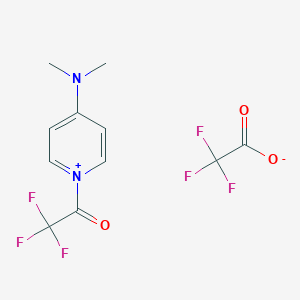

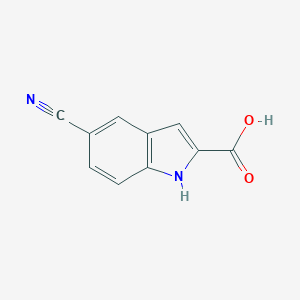

“5-cyano-1H-indole-2-carboxylic Acid” is a unique chemical compound with the linear formula C10H6O2N2 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound has a molecular weight of 186.17 .

Molecular Structure Analysis

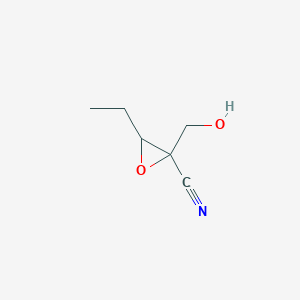

The InChI code for “5-cyano-1H-indole-2-carboxylic Acid” is 1S/C10H6N2O2/c11-5-6-1-2-8-7 (3-6)4-9 (12-8)10 (13)14/h1-4,12H, (H,13,14) . This indicates the presence of an indole ring with a cyano group at the 5-position and a carboxylic acid group at the 2-position .

Chemical Reactions Analysis

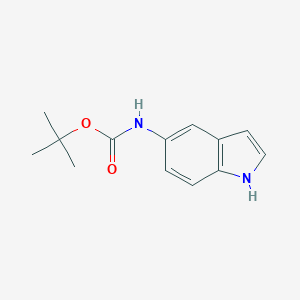

The compound “5-cyano-1H-indole-2-carboxylic Acid” has been found to exert xanthine oxidase (XO) inhibitory activity, particularly when a cyano group is introduced at the 5-position of the indole ring .

Physical And Chemical Properties Analysis

It is stored at room temperature and is shipped at the same temperature .

Scientific Research Applications

Drug Discovery

Indole derivatives, such as 5-cyano-1H-indole-2-carboxylic Acid, are often used in drug discovery due to their unique properties. They are biologically active compounds that have shown potential in the treatment of various disorders, including cancer and microbial infections .

Antiviral Research

Indole derivatives have shown potential as antiviral agents . They have been found to inhibit the replication of various viruses, making them a promising area of research in the development of new antiviral drugs.

Anti-inflammatory Research

Indole derivatives also possess anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs, which could be used to treat a variety of conditions, from autoimmune diseases to allergies.

Anticancer Research

The application of indole derivatives in the treatment of cancer cells has attracted increasing attention in recent years . They have shown various biologically vital properties, making them a promising area of research in the development of new anticancer drugs.

Antimicrobial Research

Indole derivatives have shown antimicrobial properties . They have the potential to inhibit the growth of various types of microbes, making them a promising area of research in the development of new antimicrobial drugs.

Antidiabetic Research

Indole derivatives have shown potential in the treatment of diabetes . They have been found to possess antidiabetic properties, making them a promising area of research in the development of new antidiabetic drugs.

Safety and Hazards

The compound is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 5-cyano-1H-indole-2-carboxylic acid is the enzyme xanthine oxidase (XO) and the urate transporter 1 (URAT1) . These targets play a crucial role in purine metabolism and uric acid transport, respectively .

Mode of Action

The compound exerts its action by inhibiting the activity of XO and URAT1 . The introduction of a cyano group at the 5-position of the indole ring enhances the inhibitory activity .

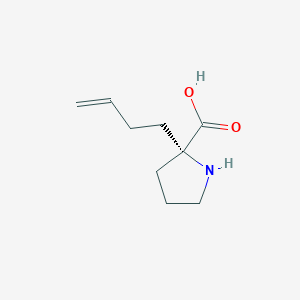

Biochemical Pathways

The inhibition of XO and URAT1 affects the purine metabolic pathway and uric acid transport . This can lead to a decrease in uric acid production and an increase in uric acid excretion, which may be beneficial in conditions like gout .

Result of Action

The inhibition of XO and URAT1 by 5-cyano-1H-indole-2-carboxylic acid can lead to a decrease in uric acid levels . This can potentially alleviate symptoms in conditions associated with high uric acid levels, such as gout .

properties

IUPAC Name |

5-cyano-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAUNIVIEFHPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428007 | |

| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyano-1H-indole-2-carboxylic Acid | |

CAS RN |

169463-44-9 | |

| Record name | 5-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

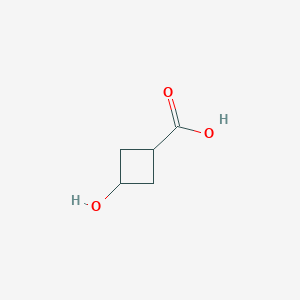

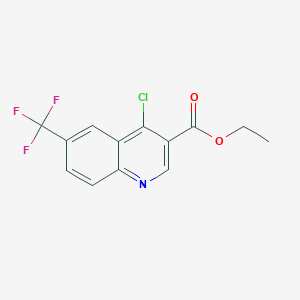

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)

![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)

![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)